Vinyltriethoxysilane

Catalog No.
S546800
CAS No.
78-08-0
M.F
C8H18O3Si
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltriethoxysilane

CAS Number

78-08-0

Product Name

Vinyltriethoxysilane

IUPAC Name

ethenyl(triethoxy)silane

Molecular Formula

C8H18O3Si

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3

InChI Key

FWDBOZPQNFPOLF-UHFFFAOYSA-N

SMILES

CCO[Si](C=C)(OCC)OCC

Solubility

Soluble in DMSO

Synonyms

Vinyltriethoxysilane; Triethoxyvinylsilane; Triethoxyvinylsilicane;

Canonical SMILES

CCO[Si](C=C)(OCC)OCC

Description

The exact mass of the compound Triethoxyvinylsilane is 190.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Adhesives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triethoxyvinylsilane (TEVS), also known as Vinyltriethoxysilane, is an organosilicon compound with the formula C8H18O3Si (or (C2H5O)3SiCH=CH2) PubChem: . It is a colorless liquid that finds applications in various scientific research fields due to its unique properties. Here's a breakdown of its key applications:

Precursor for Polymer Synthesis

TEVS acts as a monomer and comonomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions, while the ethoxysilyl groups can undergo hydrolysis and condensation, leading to crosslinking Wikipedia: en.wikipedia.org/wiki/Vinyltriethoxysilane. This bifunctionality makes TEVS a valuable building block for:

  • Ethylene-vinyltrimethoxysilane (EVM) copolymers: EVM copolymers possess good adhesion properties and are used in applications like electrical insulation and adhesives ScienceDirect.
  • Ethylene-vinyl acetate-vinyltrimethoxysilane (EVAc-VTMOS) terpolymers: EVAc-VTMOS terpolymers combine the flexibility of vinyl acetate with the crosslinking ability of VTMOS (a close relative of TEVS), leading to materials with enhanced mechanical properties Journal of Applied Polymer Science: .

Crosslinking Agent

The hydrolyzable ethoxysilyl groups in TEVS react with moisture to form silanol (Si-OH) groups. These silanol groups can then condense with themselves or with other silanol-containing materials, leading to the formation of strong covalent bonds American Chemical Society. This crosslinking ability makes TEVS useful for:

  • Modifying polymers: TEVS can be incorporated into existing polymers to improve their mechanical strength, thermal stability, and water resistance Journal of Vinyl and Additive Technology: .
  • Surface modification: TEVS can be used to modify the surface properties of inorganic materials like glass and silica. The crosslinking between TEVS and the surface enhances adhesion and creates a more hydrophobic surface Langmuir.

Vinyltriethoxysilane is an organosilicon compound represented by the molecular formula (C2H5O)3SiCH=CH2(C_2H_5O)_3SiCH=CH_2. It appears as a colorless liquid and is classified as a bifunctional silane due to the presence of both a vinyl group and hydrolytically sensitive ethoxysilyl groups. This unique structure allows it to act as a crosslinking agent in various chemical processes, enhancing the mechanical and chemical properties of materials it interacts with .

The mechanism of action of TEVS depends on the specific application. As a coupling agent, TEVS bridges organic and inorganic materials through siloxane bond formation between the hydrolyzed ethoxysilane groups and the inorganic surface []. In adhesion promotion, TEVS improves the adhesion between dissimilar materials by creating a compatible interface via siloxane bonds.

TEVS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the eyes, skin, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling TEVS.

Data:

  • Flammability: Flash point 34 °C.

  • Cross-Coupling Reactions: The vinyl group can engage in cross-coupling reactions with aryl halides, facilitating the formation of carbon-carbon bonds. This reaction is often catalyzed by palladium or nickel complexes .
  • Hydrolysis: In the presence of moisture, the ethoxysilyl groups hydrolyze, leading to the formation of silanol groups. These can further condense to form silicon-oxygen-silicon bonds, enabling crosslinking in polymer matrices .
  • Reactions with Enamines: Vinyltriethoxysilane can react with enamines to produce silylenamines, which can subsequently participate in further organic transformations .

Several methods exist for synthesizing vinyltriethoxysilane:

  • Direct Silylation: This involves reacting vinyl chloride with triethoxysilane in the presence of a base, typically sodium hydride or potassium carbonate.
  • Hydrolysis and Condensation: Ethyl orthosilicate can be hydrolyzed and then reacted with vinyl compounds under controlled conditions to yield vinyltriethoxysilane.
  • Silicon-Based Cross-Coupling: Utilizing palladium-catalyzed reactions between vinyl halides and trialkoxysilanes can also lead to the formation of this compound .

Unique FeaturesVinyltrimethoxysilaneVinyl + TrimethoxyAdhesion promotion, cross-linkingMore reactive than vinyltriethoxysilaneVinyltrichlorosilaneVinyl + TrichloroSurface modification, polymer synthesisChlorine atoms increase reactivityTriethoxyvinylsilaneVinyl + TriethoxySimilar applications as vinyltriethoxysilaneSlightly different reactivity due to ether groupsAmino-functional silanesAmino + AlkoxyCoupling agents for enhanced adhesionProvides additional functional properties

Vinyltriethoxysilane's dual functionality allows it to effectively bond organic and inorganic materials while providing unique cross-linking capabilities that enhance material performance in various applications.

Interaction studies involving vinyltriethoxysilane often focus on its role as a coupling agent. For instance, research has demonstrated that modifying polymer surfaces with this silane enhances compatibility with inorganic fillers, leading to improved mechanical properties and reduced microvoid formation in composites . Additionally, studies have explored its effectiveness in promoting adhesion between dissimilar materials, such as polymers and glass fibers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Exact Mass

190.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8V1TKX755V

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 155 of 218 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (61.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adhesives

Vapor Pressure

2.28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-08-0

Wikipedia

Vinyltriethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastics product manufacturing
Silane, ethenyltriethoxy-: ACTIVE

Dates

Modify: 2023-08-15

Super-tough, anti-fatigue, self-healable, anti-fogging, and UV shielding hybrid hydrogel prepared via simultaneous dual in situ sol-gel technique and radical polymerization

Juan Du, Xiaohong She, Wenli Zhu, Qiaoling Yang, Huaju Zhang, Chihui Tsou
PMID: 31647091   DOI: 10.1039/c9tb01625b

Abstract

In this work, we propose a universal strategy to construct tough hybrid hydrogels simply by a dual in situ sol-gel reaction of vinyltriethoxysilane (VTES) and tetrabutyl titanate (TBOT), as well as an in situ radical polymerization of acrylamide (AM) and VTES. Interestingly, nano-SiO
and nano-TiO
acted as both multifunctional hybrid crosslinker and nanofiller in this hybrid hydrogel. Meanwhile, covalent bonding existed between TiO
and SiO
, as well as polymers and SiO
, and non-covalent interactions existed between TiO
and polymers, as well as the organic skeleton. The obtained hybrid hydrogel exhibited high tensile strength (38.78-330.50 kPa), medium tensile elastic modulus (26.53-120.48 kPa), ultrahigh compression strength (1.86-6.22 MPa), unprecedented fatigue resistance, and self-healability due to its unique hierarchical inorganic hybrid crosslinking mechanism. In addition, this hydrogel also displayed considerable anti-fogging and UV-shielding property. Hence, this hybrid hydrogel will have many potential uses in soft robots, substitutes for load-bearing tissues, and optical devices.


Phthalocyanine-based mesoporous organosilica nanoparticles: NIR photodynamic efficiency and siRNA photochemical internalization

Gülçin Ekineker, Christophe Nguyen, Sümeyra Bayır, Sofia Dominguez Gil, Ümit İşci, Morgane Daurat, Anastasia Godefroy, Laurence Raehm, Clarence Charnay, Erwan Oliviero, Vefa Ahsen, Magali Gary-Bobo, Jean-Olivier Durand, Fabienne Dumoulin
PMID: 31501844   DOI: 10.1039/c9cc05703j

Abstract

Mesoporous organosilica nanoparticles (PHT-PMO) have been prepared from an octa-triethoxysilylated Zn phthalocyanine precursor. These PHT-PMO nanoparticles had no dark toxicity but high phototoxicity when irradiated at 650 nm, and remarkable near-infrared phototoxicity when excited at 760 and 810 nm. The PHT-PMO were then aminated to promote electrostatic complexation with siRNA. Transfection experiments were performed upon NIR irradiation and photochemical internalization was very efficient, leading to 65% luciferase extinction in MCF-7 cancer cells expressing stable luciferase.


Fabrication of magnetic polymers based on deep eutectic solvent for separation of bovine hemoglobin via molecular imprinting technology

Wei Xu, Yuzhi Wang, Xiaoxiao Wei, Jing Chen, Panli Xu, Rui Ni, Jiaojiao Meng, Yigang Zhou
PMID: 30598138   DOI: 10.1016/j.aca.2018.10.044

Abstract

In this work, molecularly imprinted polymers (MIPs) were prepared with vinyl-coated magnetic particles (Fe
O
@VTEO) as the support material, deep eutectic solvent (DES) based on vinyl as the functional monomer, respectively. N,N-methylenebisacrylamide (MBAAm) was used as the crosslinker on account of its abundant carbon-carbon double bonds. The MIPs were prepared with the addition of bovine hemoglobin (BHb) acted as the template. The MIPs particles can be collected quickly by a magnetic field. The composition and morphology of the MIPs particles were characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), fourier transform infrared spectrometry (FT-IR) and thermo-gravimetric analysis (TGA). X-ray diffraction (XRD) was used to illustrate the cubic inverse spinel structure of Fe
O
. Meanwhile, vibrating sample magnetometer (VSM) was applied to characterize the magnetism of the MIPs. Adsorption experiments were performed to attain the optimum adsorption conditions. Under the optimized conditions, the obtained maximum adsorption capacity (Q, mg·g
) of the MIPs particles is found to be 164.20 mg g
, and the imprinting factor (IF) is 4.93. Four reference molecules were used to test the selectivity of the MIPs particles, which indicates that the recognition sites can adsorb template molecules with selectivity. Furthermore, the prepared magnetic MIPs particles were applied to capture BHb from the real samples (calf blood) effectively.


Strontium-doped organic-inorganic hybrids towards three-dimensional scaffolds for osteogenic cells

Łukasz John, Marta Podgórska, Jean-Marie Nedelec, Łucja Cwynar-Zając, Piotr Dzięgiel
PMID: 27524003   DOI: 10.1016/j.msec.2016.05.105

Abstract

Biomimetic organic-inorganic hybrid bioscaffolds are developed to complement or replace damaged fragments in bone tissue surgery. The aim of this work was to develop a simple and fast method to prepare composite material for bone engineering, avoiding time consuming and complex methodologies. The resulting materials (also called in this work as hybrid composites or hybrid scaffolds) have a three-dimensional macroporous polymer-like network derived from triethoxyvinylsilane (TEVS) and 2-hydroxyethylmethacrylate (HEMA) monomers, with incorporated calcium, strontium, and phosphate ions. The materials were fully characterized using FT-IR, biomineralization studies, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy, scratch tests, Young's modulus and compressive strength tests, and gas physisorption. We report a comprehensive study on the in vitro effect of novel strontium doped materials on human bone cells. In vitro investigations were conducted using a normal human osteoblast cell line that mimics the cellular events of the in vivo intramembranous bone formation process. The materials do not have a negative impact on the survival of the normal human osteoblasts; moreover, materials doped with strontium show that not only are cells able to survive, but they also attach to and grow on a bioscaffolds surface. For this reason, they may be used in future in vivo experiments.


pH responsive cylindrical MSN for oral delivery of insulin-design, fabrication and evaluation

Arijit Guha, Nikhil Biswas, Kaustav Bhattacharjee, Nityananda Sahoo, Ketousetuo Kuotsu
PMID: 27540687   DOI: 10.1080/10717544.2016.1209796

Abstract

The objective of the present study was to develop novel PMV [poly (methacrylic acid-co-vinyl triethoxylsilane)]-coated mesoporous silica nanoparticles (MSN) with improved hypoglycemic effect for oral insulin (INS) delivery.
MSN was synthesized under acidic condition using Pluronic® P 123 and Tetra ethoxy orthosilane. Surfactant was removed by calcination. Calcined MSN was coated with pH sensitive polymer PMV. Cytotoxicity of this coated MSN was evaluated by MTT assay using CHO-K1 cell line. Different MSN samples were characterized with BET surface area analyzer, FESEM, TEM, FT-IR, XRD, TG-DTA. In vivo study was performed using male rats. Pharmacokinetic study was conducted using HPLC.
Highest surface area (304.3921 m
/g) was observed in case of calcined sample. Adsorption pore width of final coated sample was highest (64.7844 nm) compared with others. No noticeable cytotoxicity was observed for this coated support. The entrapment efficiency of insulin was found to be 39.39%. In vitro studies were done at different pH using Franz-diffusion cell. Results showed significant release at pH 7.4. Cumulative drug release over a period of 6 h was more than 48% at this systemic pH. Effect of this MSN-PMV-INS on blood glucose level was retained for 16 h. This novel formulation has shown 73.10% relative bioavailability of insulin.
A novel-coated mesoporous silica support was successfully developed for delivery of insulin through oral route.


Comparison of two silica based nonviral gene therapy vectors for breast carcinoma: evaluation of the p53 delivery system in Balb/c mice

Chandrababu Rejeeth, Raju Vivek
PMID: 27111431   DOI: 10.1080/21691401.2016.1175443

Abstract

Silica nanoparticles as a nonviral vector for in vivo gene therapy neither surface functionalized SiNp1 is neither "a cationic ion" nor a surface (encapsulation) nor SiNp2 (adsorption). p53 gene expression in the breast upon (i.v) administration. SiNp1 showed a 50- and 100-fold transfection activity, tumor growth inhibition, animal survival (80%), and high levels of p53 and Bax were detected in the sera of treated animals compared to SiNp2 or naked pCMV/p53, respectively. These results demonstrate for improvements in the both systems. This study suggests that nonviral vector systems will have important roles in achieving the impermanent gene transfer in vivo.


Temperature effect on the structure and formation kinetics of vinyltriethoxysilane-derived organic/silica hybrids

Dimas R Vollet, Carlos M Awano, Fabio S de Vicente, Alberto Ibañez Ruiz, Dario A Donatti
PMID: 21736335   DOI: 10.1021/la200978y

Abstract

The structure and formation kinetics of organic/silica hybrid species prepared from acid hydrolysis of vinyltriethoxisilane has been studied in situ by small-angle X-ray scattering (SAXS) at 298, 318, and 333 K in a strongly basic step of the process. The evolution of the SAXS intensity is compatible with the formation of linear chains which grow, coil, and branch to form polymeric macromolecules in solution. The SAXS data were analyzed by the scattering from a persistent chain model for polymeric macromolecules in solution using a modified branching Sharp and Bloomfield global function, which incorporates a branching probability typical of randomly and nonrandomly branched polycondensates, and in a particular case, it is also valid for polydisperse coils of linear chains. Growth of linear chains and coiling dominate the process up to the formation of likely monodisperse Gaussian coils or polydisperse coils of linear chains. The link probability to form a branching point is increased with time to form nonrandomly branched polycondensates in solution. The kinetics of the process is accelerated with temperature, but all the curves formed by the time evolution of the structural parameters in all temperatures can correspondingly be matched on a unique curve by using an appropriate time scaling factor. The activation energy of the process was evaluated as ΔE = 21 ± 1 kJ/mol. The characteristics of the kinetics are in favor of a complex overall mechanism controlled by both condensation reactions and dynamical forces driven by interfacial energy up to the final structure development of the hybrids.


Preparation of a novel magnetic microporous adsorbent and its adsorption behavior of p-nitrophenol and chlorotetracycline

Yan Ma, Qing Zhou, Aimin Li, Chendong Shuang, Qianqian Shi, Mancheng Zhang
PMID: 24380891   DOI: 10.1016/j.jhazmat.2013.12.015

Abstract

A novel method for fabricating hypercrosslinked magnetic polymer beads with improved acid resistance was developed. Magnetite nanoparticles were covered with tetraethoxysilane and vinyltriethoxysilane, followed by co-polymerization and post-crosslinking. The resulting M150 beads were highly stable at pH ≥ 2 and were superparamagnetic, with a saturation magnetization of 3.1 emu/g. M150 exhibited a specific surface area of 1022.4m(2)/g and an average pore width of 2.6 nm. The adsorption of p-nitrophenol and chlorotetracycline (CTC) onto M150 and the commercial non-magnetic resins NDA 150 and XAD-4 followed both pseudo-first-order and pseudo-second-order equations. M150 displayed much faster kinetics than the other resins because of its small particle size and abundant macropores. The adsorption isotherm of p-nitrophenol onto the three resins fitted the Freundlich equation (R(2)>0.98), whereas CTC adsorption was better described by the Langmuir isotherm. p-Nitrophenol adsorption was optimal at pH ≤ 4, whereas CTC adsorption was optimal at pH 5-6. All three sorbents showed high reusability for p-nitrophenol adsorption. XAD-4 demonstrated the highest reusability for CTC. The CTC adsorption capacities of M150 and NDA150 decreased by 12.42% and 20% after 10 adsorption-desorption cycles, respectively.


Synthesis of hybrid sol-gel materials and their biological evaluation with human mesenchymal stem cells

M Hernández-Escolano, M J Juan-Díaz, M Martínez-Ibáñez, J Suay, I Goñi, M Gurruchaga
PMID: 23475116   DOI: 10.1007/s10856-013-4900-y

Abstract

Surface engineering of biomaterials could promote the osseointegration of implants. In this work, two types of hybrid sol-gel materials were developed to stimulate cell attachment, proliferation and differentiation of osteogenic cells. One type was synthesised from vinyl triethoxysilane (VTES) and tetraethyl-orthosilicate (TEOS) at different molar ratios, while the other from VTES and hydroxyapatite particles (HAp). Hybrid materials were systematically investigated using nuclear magnetic resonance, Fourier transform infrared spectroscopy and contact angle metrology. The biocompatibility and osseoinduction of the coatings were evaluated by measuring mesenchymal stem cell proliferation using MTT assays and analysing the mineralised extracellular matrix production by quantifying calcium-rich deposits. The results highlighted the versatility of these coatings in obtaining different properties by changing the molar ratio of the VTES:TEOS precursors. Thus, mineralisation was stimulated by increasing TEOS content, while the addition of HAp improved cell proliferation but worsened mineralisation.


GO crosslinked hydrogel nanocomposites of chitosan/carboxymethyl cellulose - A versatile adsorbent for the treatment of dyes contaminated wastewater

Hemant Mittal, Ali Al Alili, Pranay P Morajkar, Saeed M Alhassan
PMID: 33189751   DOI: 10.1016/j.ijbiomac.2020.11.079

Abstract

Graphene oxide (GO) crosslinked nanocomposites hydrogels (NCH) of chitosan (CS) and carboxymethyl cellulose (CMC) were synthesized and the feasibility of its application as a versatile adsorbent for the remediation of cationic (methylene blue, MB) as well as anionic (methyl orange, MO) dyes contaminated wastewater was explored. Initially, GO was functionalized with vinyltriethoxysilane which was subsequently used as a chemical crosslinker to synthesize the NCH of CS and CMC (CS/CMC-NCH) with the polymeric mixture of diallyldimethylammonium chloride and 2-acrylamido-2-methyl-1-propanesulfonic acid. About 99% dye was adsorbed from 50 mg/L dye solution of MB dye with 0.4 g/L of CS/CMC-NCH at pH 7, whereas, for MO about 82% dye was adsorbed with 0.6 g/L of CS/CMC-NCH at pH 3. The Adsorption of both dyes is well explained using pseudo-second-order and Langmuir models with the maximum adsorption capacities of 655.98 mg
/g
for MB and 404.52 mg
/g
for MO. Thermodynamics studies suggested spontaneous and exothermic nature of the adsorption process with values of ΔS < 0 and ΔH > 0. Furthermore, CS/CMC-NCH showed excellent regeneration capacity for continuous twenty cycles of adsorption-desorption. Therefore, the synthesized CS/CMC-NCH is a versatile adsorbent that can treat both anionic and cationic dyes contaminated wastewater.


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